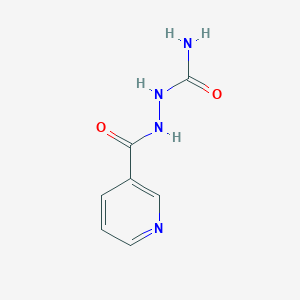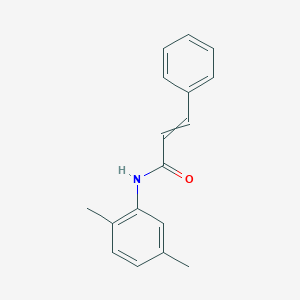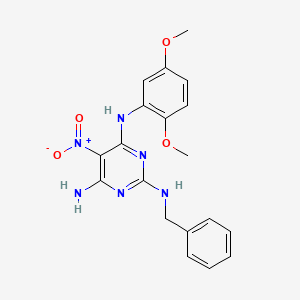![molecular formula C26H30N2O3S2 B12459507 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12459507.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the benzamide class and exhibits a range of biochemical and physiological effects.
準備方法
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide involves several steps. The synthetic route typically includes the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form an intermediate, which is then reacted with 2-[(2-methylbenzyl)sulfanyl]ethylamine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Medicine: The compound exhibits anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Industry: It is used in the development of new therapeutics and as a research tool in drug discovery.
作用機序
The exact mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide is not fully understood. it is proposed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it may modulate the immune system and reduce inflammation by targeting specific molecular pathways.
類似化合物との比較
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide can be compared with other benzamide derivatives. Similar compounds include:
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide
- 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate
- N-(2-methylbenzyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide
These compounds share structural similarities but may differ in their biochemical and physiological effects, making this compound unique in its therapeutic potential .
特性
分子式 |
C26H30N2O3S2 |
|---|---|
分子量 |
482.7 g/mol |
IUPAC名 |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-8-10-22(11-9-20)18-28(33(3,30)31)25-14-12-23(13-15-25)26(29)27-16-17-32-19-24-7-5-4-6-21(24)2/h4-15H,16-19H2,1-3H3,(H,27,29) |
InChIキー |
YCBVHAHMKYKHQC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CC=C3C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[m-nitrophenyl]ether](/img/structure/B12459426.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B12459434.png)
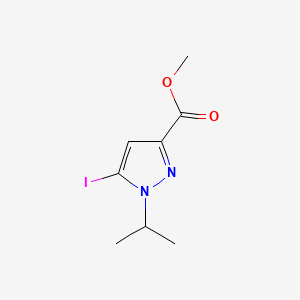
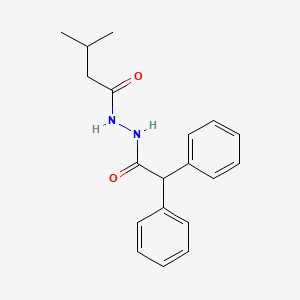
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B12459444.png)
![N-[4-({1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amino)phenyl]acetamide](/img/structure/B12459455.png)
![2-(4-Bromophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12459459.png)
![2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B12459484.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12459489.png)
![4-(3-{[4-(2-aminocyclopropyl)phenyl]carbamoyl}propyl)-N-(2-aminophenyl)benzamide](/img/structure/B12459493.png)
![(3R,3aR,6R,6aR)-6-((6-([1,1'-biphenyl]-4-yl)-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12459506.png)
